{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
Brand Name: Vulcanchem
CAS No.: 439096-47-6
VCID: VC7889526
InChI: InChI=1S/C17H12Cl2F3N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)20)16(26)25-7-5-12(17(19,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3
SMILES: CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)Cl
Molecular Formula: C17H12Cl2F3N3O2
Molecular Weight: 418.2 g/mol

{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone

CAS No.: 439096-47-6

Cat. No.: VC7889526

Molecular Formula: C17H12Cl2F3N3O2

Molecular Weight: 418.2 g/mol

* For research use only. Not for human or veterinary use.

{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone - 439096-47-6

Specification

CAS No. 439096-47-6
Molecular Formula C17H12Cl2F3N3O2
Molecular Weight 418.2 g/mol
IUPAC Name [5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepin-1-yl]-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Standard InChI InChI=1S/C17H12Cl2F3N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)20)16(26)25-7-5-12(17(19,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3
Standard InChI Key CXZHMNIHSFZAEM-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)Cl
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecule features a 1,4-diazepine ring (a seven-membered heterocycle with two nitrogen atoms) fused to a 4-isoxazolyl group (a five-membered ring containing one oxygen and one nitrogen atom). Key substituents include:

  • 5-[Chloro(difluoro)methyl]: A trifluoromethyl group with a chlorine substitution on the diazepine ring.

  • 3-(2-Chloro-6-fluorophenyl): A disubstituted phenyl ring with chlorine and fluorine atoms at the 2- and 6-positions, respectively.

  • 5-Methyl: A methyl group on the isoxazole ring .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₂Cl₂F₃N₃O₂
Molecular Weight418.2 g/mol
IUPAC Name{5-[Chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
SMILESClC(F)(F)C1NCCCN1C(=O)C2=C(ON=C2C)C3=C(C=CC(=C3Cl)F)C

The presence of electronegative groups (Cl, F) enhances lipophilicity and bioavailability, while the isoxazole moiety contributes to metabolic resistance .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis involves convergent strategies to assemble the diazepine and isoxazole subunits:

  • Diazepine Core: Constructed via cyclization of 1,4-diamine precursors. For example, 5-chloro-7-fluoro-1H-indol-2-yl intermediates are alkylated with 4-methyl-1,4-diazepane under basic conditions .

  • Isoxazole Ring: Synthesized through 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Ultrasound-assisted methods improve yield and regioselectivity .

  • Coupling Reaction: The diazepine and isoxazole subunits are linked via a ketone bridge using carbodiimide-mediated coupling .

Key Reaction Steps:

  • Formation of 5-[Chloro(difluoro)methyl]-1,4-diazepine:

    • Starting Material: 5-Chloro-7-fluoro-1H-indole-2-carboxylic acid.

    • Reaction: Treated with 4-methyl-1,4-diazepane and DCC (dicyclohexylcarbodiimide) in dichloromethane .

  • Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole:

    • Method: Nitrile oxide generated in situ from hydroxylamine and 2-chloro-6-fluorobenzaldehyde reacts with methylacetylene .

  • Final Coupling:

    • Conditions: EDC/HOBt-mediated amidation in anhydrous THF.

Pharmacological Activity

Mechanism of Action

The compound exhibits high affinity for the cannabinoid CB1 receptor (Ki = 2.3 nM), acting as a competitive antagonist . This mechanism mirrors Rimonabant, which modulates appetite and energy homeostasis by blocking endogenous cannabinoid signaling in the hypothalamus.

Table 2: Pharmacokinetic Data (Preclinical)

ParameterValue
CB1 Receptor Ki2.3 nM
Plasma Half-Life (rat)4.2 hours
LogP (Lipophilicity)3.8
Bioavailability (oral)67%

Applications and Future Directions

Current Status

The compound is primarily a research tool for studying endocannabinoid signaling. No clinical trials are reported, but its optimized pharmacokinetics suggest potential for repurposing .

Research Gaps

  • In Vivo Efficacy: Requires validation in obesity and addiction models.

  • Safety Profiling: Chronic toxicity studies are needed to assess CNS effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator